![molecular formula C21H18N4OS B2443876 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1206984-62-4](/img/structure/B2443876.png)

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

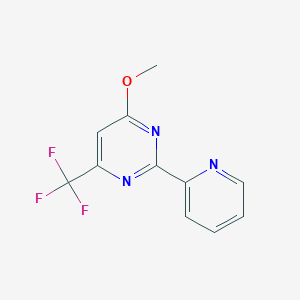

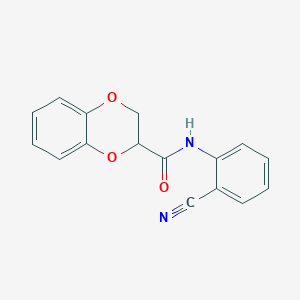

The compound “2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyridine, a thioether, and an acetamide group. Compounds with these functional groups are often found in various fields of chemistry and biology, including medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzimidazole and pyridine) likely contributes to the compound’s stability. The thioether and acetamide groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the thioether group might undergo oxidation, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazoles

The compound is a key component in the synthesis of substituted imidazoles. These heterocycles are used in a variety of everyday applications. The bonds constructed during the formation of the imidazole are of particular interest .

Pharmaceuticals and Agrochemicals

Imidazoles, which can be synthesized using this compound, have traditional applications in pharmaceuticals and agrochemicals .

Solar Cells and Optical Applications

Emerging research is exploring the use of imidazoles in dyes for solar cells and other optical applications .

Functional Materials

Imidazoles are being deployed in the development of functional materials .

Catalysis

Imidazoles are also used in catalysis .

Antitumor Agents

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which can be synthesized using this compound, have been designed and tested as antitumor agents. Some of these compounds exhibited moderate to high inhibitory activities against various tumor cell lines .

Inhibition of Microtubule Assembly

The compound has been found to effectively inhibit microtubule assembly formation in certain cell types .

Wirkmechanismus

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. As a result, the compound can effectively halt the proliferation of cells.

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest and ultimately induce apoptosis, or programmed cell death .

Result of Action

The compound’s action results in significant antiproliferative activity against selected human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) . It induces apoptosis, as confirmed by Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-7-2-3-9-16(14)23-19(26)13-27-21-15(8-6-12-22-21)20-24-17-10-4-5-11-18(17)25-20/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJNGZNHUMASPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2443806.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2443810.png)

![(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443813.png)

![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)

![(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2443815.png)